2,6-Difluoro-4-(trifluoromethoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Difluoro-4-(trifluoromethoxy)phenol is a chemical compound with the molecular formula C7H3F5O2 and a molecular weight of 214.09 g/mol This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions, and a trifluoromethoxy group at the 4 position on the phenol ring
Preparation Methods
The synthesis of 2,6-Difluoro-4-(trifluoromethoxy)phenol can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions. The specific reaction conditions and reagents used can vary, but the general process involves the coupling of a difluorophenol derivative with a trifluoromethoxy-containing reagent.
Chemical Reactions Analysis
2,6-Difluoro-4-(trifluoromethoxy)phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol group to a corresponding alcohol or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Difluoro-4-(trifluoromethoxy)phenol has several scientific research applications:
Biology: The compound’s unique fluorine-containing structure makes it useful in the study of enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism by which 2,6-Difluoro-4-(trifluoromethoxy)phenol exerts its effects involves its interaction with specific molecular targets. The presence of fluorine atoms and the trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
2,6-Difluoro-4-(trifluoromethoxy)phenol can be compared with other similar compounds, such as:
2,6-Difluorophenol: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
4-(Trifluoromethoxy)phenol: Contains the trifluoromethoxy group but lacks the additional fluorine atoms at the 2 and 6 positions.
2,4,6-Trifluorophenol: Contains three fluorine atoms but lacks the trifluoromethoxy group, leading to different applications and reactivity.
Properties
IUPAC Name |
2,6-difluoro-4-(trifluoromethoxy)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5O2/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2,13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MERYGUYOAWBUSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)F)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.